molecular formula C11H14N2O B2484372 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 328552-98-3

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B2484372
CAS No.: 328552-98-3
M. Wt: 190.246
InChI Key: HVIFKULLEDZOTD-UHFFFAOYSA-N
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Description

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound that belongs to the class of tetrahydroisoquinolines.

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to function as antineuroinflammatory agents . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.

Biochemical Pathways

Given the broad biological activities of thiqs, it can be inferred that multiple pathways could potentially be affected .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the diverse biological activities of THIQs, the effects could potentially be wide-ranging .

Biochemical Analysis

Biochemical Properties

It is known that 1,2,3,4-tetrahydroisoquinolines, the class of compounds it belongs to, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Compounds in the 1,2,3,4-tetrahydroisoquinolines class have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These activities suggest that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,3,4-tetrahydroisoquinolines can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide . This suggests that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 1,2,3,4-tetrahydroisoquinolines can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . This suggests that they may have stability and degradation properties that could influence their long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs . This suggests that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that 1,2,3,4-tetrahydroisoquinolines can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide . This suggests that they may interact with enzymes or cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that 1,2,3,4-tetrahydroisoquinolines are miscible with most organic solvents . This suggests that they may interact with transporters or binding proteins and could influence their localization or accumulation .

Subcellular Localization

It is known that 1,2,3,4-tetrahydroisoquinolines are miscible with most organic solvents . This suggests that they may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves multicomponent reactions. One common method includes the reaction of phenylethylamine with aldehydes in the presence of acidic catalysts. For instance, the Pictet-Spengler reaction, which involves the cyclization of phenylethylamine derivatives with aldehydes, is a well-known method for synthesizing tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds .

Scientific Research Applications

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.

    Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFKULLEDZOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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